N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features both indole and cycloheptapyridazine moieties. The indole structure is known for its presence in many biologically active molecules, including neurotransmitters and hormones, while the cycloheptapyridazine ring system is less common but offers unique chemical properties that can be exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Cycloheptapyridazine Formation: The cycloheptapyridazine ring can be constructed through a series of cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives of the cycloheptapyridazine ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, the indole moiety is known for its role in various biochemical processes. This compound could be investigated for its potential as a modulator of biological pathways involving indole derivatives, such as serotonin receptors .
Medicine
In medicine, compounds containing indole structures are often explored for their therapeutic potential. This compound could be studied for its potential as a drug candidate for treating neurological disorders, given the known activity of indole derivatives in the central nervous system .
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings, due to the stability and reactivity of its ring systems .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would likely involve interactions with specific molecular targets, such as receptors or enzymes. The indole moiety could interact with serotonin receptors, modulating neurotransmitter activity, while the cycloheptapyridazine ring might interact with other protein targets, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Shares the indole moiety and ethyl chain but lacks the cycloheptapyridazine ring.
Serotonin (5-hydroxytryptamine): Another indole derivative with significant biological activity.
Tryptamine: A simpler indole derivative that serves as a precursor to many biologically active compounds.
Uniqueness
The uniqueness of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide lies in its combination of the indole and cycloheptapyridazine ring systems. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler indole derivatives .
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-29-17-7-8-20-18(12-17)16(13-24-20)9-10-23-21(27)14-26-22(28)11-15-5-3-2-4-6-19(15)25-26/h7-8,11-13,24H,2-6,9-10,14H2,1H3,(H,23,27) |
InChI Key |
WTMRUSHPMJXPBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
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